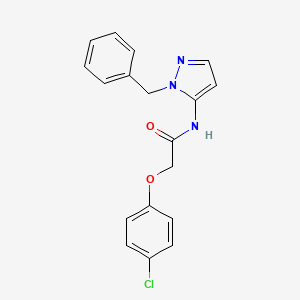

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide

Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide (molecular formula: C₁₈H₁₆ClN₃O₂; molecular weight: 341.8 g/mol) is a pyrazole-based acetamide derivative featuring a benzyl-substituted pyrazole core and a 4-chlorophenoxyacetamide moiety . The benzyl group enhances steric bulk and aromatic interactions, while the chlorophenoxy group contributes to lipophilicity, influencing its pharmacokinetic properties and biological target interactions . Synthesized via multi-step reactions using potassium carbonate as a base and polar aprotic solvents (e.g., DMF or DMSO), this compound is characterized by NMR and mass spectrometry for structural validation .

Properties

Molecular Formula |

C18H16ClN3O2 |

|---|---|

Molecular Weight |

341.8 g/mol |

IUPAC Name |

N-(2-benzylpyrazol-3-yl)-2-(4-chlorophenoxy)acetamide |

InChI |

InChI=1S/C18H16ClN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)21-17-10-11-20-22(17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23) |

InChI Key |

XXRUPWUJZRDCQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Chlorophenoxy Acetamide: The chlorophenoxy acetamide moiety is synthesized by reacting 4-chlorophenol with chloroacetyl chloride in the presence of a base like triethylamine.

Coupling Reaction: Finally, the benzylated pyrazole is coupled with the chlorophenoxy acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction of the nitro group (if present) on the pyrazole ring can lead to the formation of corresponding amines.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products:

- Oxidation of the benzyl group can yield benzaldehyde or benzoic acid derivatives.

- Reduction of nitro groups can yield amines.

- Substitution reactions can yield various substituted phenoxyacetamides.

Scientific Research Applications

Antimicrobial Activity

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide exhibits notable antimicrobial properties. Studies have shown that compounds with similar structural motifs possess activity against a range of pathogens, including bacteria and fungi.

Case Study: Antibacterial Screening

A study evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound, against Mycobacterium tuberculosis and other bacterial strains. The results indicated that this compound demonstrated significant inhibitory effects comparable to established antibiotics such as isoniazid and ciprofloxacin .

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 18 | |

| Isoniazid | Mycobacterium tuberculosis | 20 | |

| Ciprofloxacin | E. coli | 22 |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Assay

In vitro assays were conducted on various cancer cell lines, including breast and colon cancer. The findings revealed that this compound exhibited cytotoxic effects, leading to significant cell death at certain concentrations.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of dihydroorotate dehydrogenase, which is relevant in the treatment of autoimmune diseases.

Case Study: Dihydroorotate Dehydrogenase Inhibition

Research demonstrated that this compound effectively inhibited dihydroorotate dehydrogenase activity in vitro, suggesting its potential utility in treating conditions like rheumatoid arthritis.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases.

Case Study: In Vivo Inflammation Model

In a murine model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction of paw edema compared to the control group.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the pyrazole ring or the acetamide moiety can significantly impact biological activity.

Table of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Substitution on Pyrazole Ring | Increased potency against cancer cells |

| Alteration of Chlorophenoxy Group | Enhanced antibacterial activity |

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl and chlorophenoxy groups may play a crucial role in binding to the target sites, while the acetamide moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Key Insights from Structural Comparisons

The cyclopentyl variant () reduces aromatic bulk compared to benzyl, which may enhance solubility but limit interactions with hydrophobic binding pockets .

Biological Activity Trends: Benzyl vs. Halogen Substitution: Bromine () may increase steric and electronic effects compared to chlorine, altering target selectivity .

Hybrid Structures: The benzimidazole-piperidine hybrid () demonstrates superior kinase inhibition due to synergistic interactions between the methoxyphenoxy and piperidine groups . Pyrazolopyrazine derivatives () show broader anti-inflammatory activity, likely due to their fused heterocyclic core stabilizing target interactions .

Physicochemical and Pharmacokinetic Considerations

- Solubility: The parent compound’s chlorophenoxy group limits aqueous solubility, necessitating formulation optimization for in vivo studies .

- Metabolic Stability : Cyclopentyl () and piperidine () groups may reduce metabolic degradation compared to benzyl, enhancing half-life .

Biological Activity

Overview

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Anticancer Properties

This compound has been evaluated for its anticancer properties against various cell lines. The structure-activity relationship (SAR) studies indicate that pyrazole derivatives exhibit significant cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 26 |

| Other Pyrazole Derivatives | MCF7 | 3.79 |

| Other Pyrazole Derivatives | NCI-H460 | 42.30 |

The compound has shown promising results in inhibiting cell growth and inducing apoptosis in cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and NCI-H460 (non-small cell lung cancer) .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound possess anti-inflammatory properties. These compounds inhibit key inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes and other inflammatory mediators.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound may inhibit receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in necroptosis. This inhibition can lead to protective effects in models of pancreatitis .

- Cellular Pathways : By binding to enzymes involved in biosynthetic pathways, this compound could disrupt cellular functions critical for tumor growth and inflammation .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives, including this compound:

- Study on Pancreatitis : A study demonstrated that a related pyrazole compound exhibited protective effects in an l-arginine-induced pancreatitis mouse model, highlighting its potential therapeutic applications .

- Antitumor Activity : In vitro studies showed that this compound significantly inhibited proliferation in various human cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, substituted benzoic acid hydrazides are cyclized using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) to form pyrazole cores . Intermediates are characterized using IR spectroscopy (e.g., C=O stretches at ~1650 cm⁻¹) and elemental analysis. Final products are validated via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How is the purity and structural integrity of the compound verified in academic settings?

- Methodological Answer : Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm). Structural confirmation employs a combination of spectroscopic techniques:

- IR : Identifies functional groups (e.g., amide N–H at ~3300 cm⁻¹).

- NMR : ¹H NMR resolves benzyl proton signals (δ ~5.1 ppm) and chlorophenoxy aromatic protons (δ ~7.2–7.4 ppm).

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) within 5 ppm error .

Q. What preliminary biological assays are recommended for screening this compound’s activity?

- Methodological Answer : Initial screens include:

- Antimicrobial Testing : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety profiles.

- Enzyme Inhibition : Fluorometric assays targeting kinases or hydrolases, depending on hypothesized targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer : Optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .

- Catalyst Use : Lewis acids like ZnCl₂ may reduce side reactions during benzylation.

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition.

- DOE (Design of Experiments) : Statistical tools like Taguchi methods identify critical factors (e.g., molar ratios, reaction time) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazole-acetamide derivatives?

- Methodological Answer : SAR studies require:

- Analog Synthesis : Modifying substituents (e.g., replacing 4-chlorophenoxy with fluorophenyl) .

- Computational Docking : Molecular docking (AutoDock Vina) into target proteins (e.g., COX-2) to predict binding affinities.

- Pharmacophore Mapping : Identifying critical moieties (e.g., benzyl group’s role in lipophilicity) using QSAR models .

Q. How can solubility challenges in in vitro assays be addressed for this hydrophobic compound?

- Methodological Answer : Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, diluted in assay buffers.

- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles improves aqueous dispersion.

- Prodrug Design : Introducing ionizable groups (e.g., phosphate esters) for enhanced solubility .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer : Pharmacokinetic studies typically use:

- Rodent Models : Sprague-Dawley rats for IV/PO dosing, with plasma samples analyzed via LC-MS/MS to determine t₁/₂, Cmax, and bioavailability.

- Tissue Distribution : Radiolabeled analogs (¹⁴C) track compound accumulation in target organs.

- Metabolite Identification : Liver microsome assays coupled with HRMS detect phase I/II metabolites .

Q. How are discrepancies in crystallographic and spectroscopic data resolved during structural analysis?

- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. X-ray data) are addressed by:

- Dynamic NMR : Variable-temperature studies to assess conformational flexibility.

- SC-XRD (Single-Crystal X-Ray Diffraction) : Resolves absolute configuration and hydrogen-bonding networks .

- DFT Calculations : Gaussian simulations compare experimental and theoretical spectra to validate tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.